molecular formula C19H20ClFN2O3S B11245863 1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide

Cat. No.: B11245863
M. Wt: 410.9 g/mol
InChI Key: GXEFJPXWQPHOMF-UHFFFAOYSA-N
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Description

1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure It contains a piperidine ring substituted with a 4-chlorobenzylsulfonyl group and a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and subsequent attachment of the fluorophenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide is unique due to the presence of both the 4-chlorobenzylsulfonyl and 3-fluorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20ClFN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H20ClFN2O3S/c20-16-8-6-14(7-9-16)13-27(25,26)23-10-2-3-15(12-23)19(24)22-18-5-1-4-17(21)11-18/h1,4-9,11,15H,2-3,10,12-13H2,(H,22,24)

InChI Key

GXEFJPXWQPHOMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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